2,5-Dibromo-4-methylpyridine
Overview
Description
2,5-Dibromo-4-methylpyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound with the formula C6H4Br2N. It is characterized by the presence of a pyridine ring substituted with two bromine atoms at the 2 and 5 positions, and a methyl group at the 4 position. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of metal-complexing molecular rods and as an intermediate in various chemical reactions .
Synthesis Analysis
The synthesis of 2,5-dibrominated pyridine derivatives has been explored through various methods. One efficient approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or alkyl-substituted variants, leading to the formation of 5-brominated 2,2'-bipyridines with high yields ranging from 70 to 90% . Another method reported the selective synthesis of 5,5'-dibromo-2,2'-bipyridine through direct bromination of 2,2'-bipyridine hydrobromide salt, as well as radical decarboxylative bromination of corresponding acid chlorides . Additionally, selective monolithiation of 2,5-dibromopyridine has been achieved, with the selectivity of the lithiation at the 2 or 5 position being influenced by the solvent and concentration used .
Molecular Structure Analysis
The molecular structure of compounds related to 2,5-dibromo-4-methylpyridine has been elucidated using various spectroscopic methods and X-ray diffraction techniques. For instance, the structure of a related compound, 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate monohydrate, was determined to be monoclinic with specific lattice parameters, and the stability of the lattice was attributed to intra and intermolecular stack formation between aromatic rings and carboxylic groups .
Chemical Reactions Analysis
The reactivity of dibromopyridine derivatives in chemical reactions has been extensively studied. For example, 2,4-dibromopyridine undergoes regioselective Suzuki cross-coupling reactions to yield 4-bromo-2-carbon substituted pyridines, a process that is facilitated by palladium catalysis . The reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine has also been examined, which is relevant to the study of brominated pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dibromo-4-methylpyridine can be inferred from related compounds. For instance, poly(2,2'-bipyridine-5,5'-diyl), synthesized from 5,5'-dibromo-2,2'-bipyridine, exhibits physical and electrically conducting properties similar to those of poly(2,5-pyridinediyl) and can form complexes with Fe2+ and Ru2+ . The crystal structure and properties of 2-amino-5-methylpyridine hydrochloride and hydrobromide salts provide insights into the intermolecular interactions and stability of brominated pyridine salts . Additionally, the synthesis and characterization of 2-aminopyridinium(2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)tetrabromocuprate(II) reveal the formation of hydrogen-bonded structures and weak antiferromagnetic exchange interactions, which are important for understanding the magnetic and thermal properties of brominated pyridine derivatives .
Scientific Research Applications
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Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Field : Medicinal and Pharmaceutical Chemistry .
- Application Summary : This compound is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Method of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the use of 2,5-Dibromo-4-methylpyridine .
- Results : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .
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Preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine
- Field : Organic Chemistry .
- Application Summary : 2,5-Dibromo-4-methylpyridine is used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine .
- Method of Application : The preparation involves a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .
- Results : The specific results or outcomes of this application are not detailed in the source .
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Synthesis of 2-(2-Hydroxyethylsulfanyl)-4-(4-Fluorophenyl)-5-(2-Aminopyridin-4-yl)Imidazole
- Field : Medicinal and Pharmaceutical Chemistry .
- Application Summary : This compound is used in the synthesis of 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole . This molecule is a potent inhibitor of p38α mitogen-activated protein kinase .
- Method of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the use of 2,5-Dibromo-4-methylpyridine .
- Results : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .
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Preparation of Methoxy-2-(2-Pyridyl)Indoles
- Field : Organic Chemistry .
- Application Summary : 2,5-Dibromo-4-methylpyridine is used in the preparation of methoxy-2-(2-pyridyl)indoles .
- Method of Application : The preparation involves a series of reactions .
- Results : The specific results or outcomes of this application are not detailed in the source .
Safety And Hazards
“2,5-Dibromo-4-methylpyridine” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Use of personal protective equipment, such as dust masks type N95 (US), eyeshields, and gloves, is recommended .
properties
IUPAC Name |
2,5-dibromo-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJLJUAHQHXDGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370308 | |
Record name | 2,5-Dibromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-methylpyridine | |
CAS RN |
3430-26-0 | |
Record name | 2,5-Dibromo-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromo-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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